![molecular formula C14H18O5S3 B13777141 S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate CAS No. 85366-02-5](/img/structure/B13777141.png)
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate: is a complex organic compound with a unique structure that includes acetylsulfanyl, methylphenyl, and ethanethioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the acetylsulfanyl group: This step involves the reaction of a suitable thiol with an acetylating agent under controlled conditions.
Introduction of the methylphenyl group: This can be achieved through a sulfonylation reaction, where a methylphenyl sulfonyl chloride reacts with the intermediate compound.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate can be compared with other similar compounds, such as:
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] propanoate: Similar structure but with a propanoate group instead of ethanethioate.
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] butanoate: Contains a butanoate group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
85366-02-5 |
|---|---|
Formule moléculaire |
C14H18O5S3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate |
InChI |
InChI=1S/C14H18O5S3/c1-10-4-6-14(7-5-10)22(17,18)19-13(8-20-11(2)15)9-21-12(3)16/h4-7,13H,8-9H2,1-3H3 |
Clé InChI |
UYONYIDFTVVHJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(CSC(=O)C)CSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



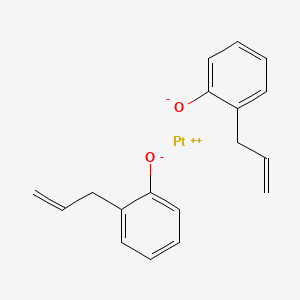
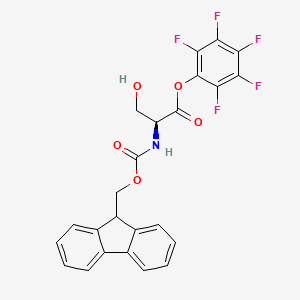
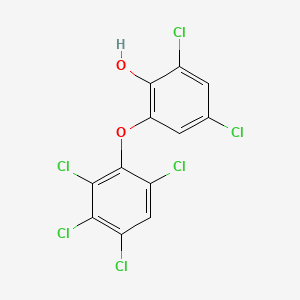
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)

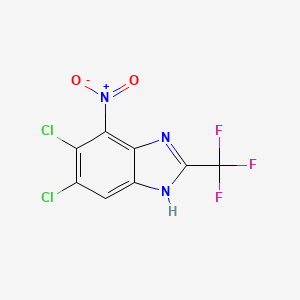
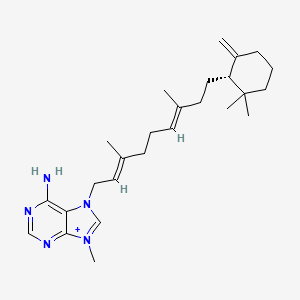
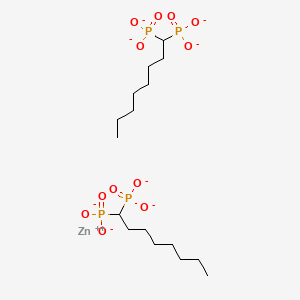
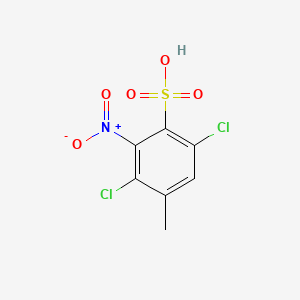
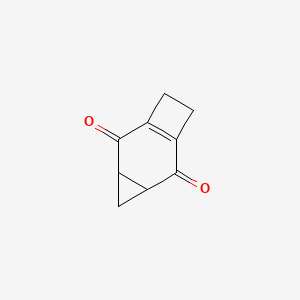

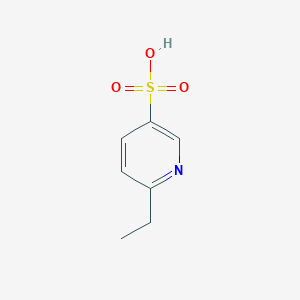
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
